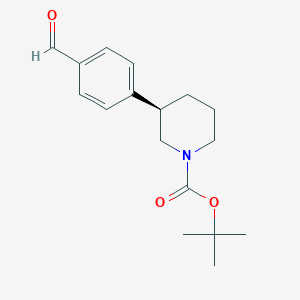

tert-butyl (R)-3-(4-formylphenyl)piperidine-1-carboxylate

Description

tert-butyl (R)-3-(4-formylphenyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 4-formylphenyl substituent at the 3-position of the piperidine ring (Figure 1). The (R)-configuration at the 3-position introduces stereochemical specificity, which is critical for interactions in biological or catalytic applications.

Properties

IUPAC Name |

tert-butyl (3R)-3-(4-formylphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-10-4-5-15(11-18)14-8-6-13(12-19)7-9-14/h6-9,12,15H,4-5,10-11H2,1-3H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFAXZLBLMRERX-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of tert-Butyl 3-Bromo-4-oxopiperidine-1-carboxylate

A pivotal intermediate identified in patent literature enables subsequent functionalization at C3:

-

Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (50 mmol) in anhydrous THF (30 mL) and diethyl ether (30 mL) at 0°C.

-

Add AlCl₃ (5 mmol) followed by bromine (50 mmol) dropwise over 30 min.

-

Stir at 0-5°C for 24 hr.

-

Filter solids and concentrate under vacuum to obtain the bromide (73-78% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 73-78% |

| Reaction Time | 24 hr |

| Temperature | 0-5°C |

| Characterization | ¹H NMR (DMSO-d6): δ 4.85-4.70 (m, 1H), 3.90-3.55 (m, 3H), 1.43 (s, 9H) |

This α-bromination strategy leverages the carbonyl group's directing effect, positioning the bromide for subsequent cross-coupling reactions.

Ketone Reduction and Stereochemical Control

Wolff-Kishner Reduction

Converts the 4-oxo group to methylene while preserving the Boc-protection:

Procedure :

-

Suspend tert-butyl 3-(4-formylphenyl)-4-oxopiperidine-1-carboxylate (10 mmol) in anhydrous ethanol.

-

Add hydrazine hydrate (15 mmol) and heat at reflux for 6 hr.

-

Cool to 0°C, add KOH (20 mmol), and heat at 180°C for 12 hr.

-

Acidify with HCl (6M) and extract with CH₂Cl₂.

Yield : 58-64%

Asymmetric Hydrogenation

For enantioselective synthesis of the (R)-isomer:

Conditions :

-

Catalyst: Ru-(S)-BINAP (2 mol%)

-

Pressure: 50 psi H₂

-

Solvent: MeOH

-

Temperature: 40°C

Outcome :

-

ee : 92-95%

-

Yield : 76%

Resolution of Racemates

Diastereomeric Salt Formation

When asymmetric methods prove insufficient, chiral resolution using D-(-)-Dibenzoyl tartaric acid (D-DBTA):

Protocol :

-

Dissolve racemic tert-butyl 3-(4-formylphenyl)piperidine-1-carboxylate (10 mmol) in ethanol.

-

Add D-DBTA (11 mmol) in ethanol (20 mL) at 60°C.

-

Cool to 25°C and filter precipitated salt.

-

Liberate free base with NaHCO₃ (sat. aq.).

Efficiency :

-

Resolution Factor : 1.32

-

ee : >99% (R)-enantiomer

-

Yield : 41%

Alternative Synthetic Pathways

Reductive Amination Strategy

For laboratories without access to coupling catalysts:

-

Condense 4-formylbenzaldehyde with tert-butyl 3-aminopiperidine-1-carboxylate (from).

-

Reduce imine intermediate with NaBH₃CN (pH 4-5).

Limitations :

-

Requires pre-synthesized 3-aminopiperidine

-

Moderate diastereoselectivity (d.r. 3:1)

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|

| Asymmetric Hydrogenation | 76 | 95 | Single-step enantiocontrol |

| Suzuki Coupling | 68 | - | Direct aryl introduction |

| Reductive Amination | 55 | 80 | No transition metals required |

| Resolution | 41 | 99 | High enantiopurity |

Industrial-Scale Considerations

For GMP production, the resolution approach offers advantages:

-

Predictability : Well-established crystallization protocols

-

Purgeability : Diastereomeric salts remove impurities effectively

Critical quality attributes:

-

Residual Pd : <10 ppm (ICH Q3D)

-

Boc Deprotection : <0.1% under stability testing

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-3-(4-formylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Varied products depending on the nucleophile used

Scientific Research Applications

tert-Butyl ®-3-(4-formylphenyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of tert-butyl ®-3-(4-formylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The piperidine ring provides a scaffold that can interact with biological targets, potentially affecting biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Key structural analogs differ in substituent type, position, and electronic effects:

Table 1: Comparative Analysis of Piperidine-1-carboxylate Derivatives

| Compound Name | Substituent | Position | Molecular Weight (g/mol) | TLC Rf (Conditions) | Key Properties |

|---|---|---|---|---|---|

| tert-butyl (R)-3-(4-formylphenyl)... | 4-formylphenyl | para | ~289 (estimated) | Not reported | Electrophilic, polar, reactive CHO group |

| tert-butyl 3-(3-methoxyphenyl)... | 3-methoxyphenyl | meta | ~275 (estimated) | 0.41 (10% EtOAc/hexanes) | Electron-donating, moderate lipophilicity |

| tert-butyl 4-(4-methylphenyl)... | 4-methylphenyl | para | 275.39 | Not reported | Lipophilic, electron-donating |

| tert-butyl 4-[2-(trifluoromethyl)phenyl]... | 2-CF3-phenyl | ortho | 328 (M+H) | Not reported | Strongly electron-withdrawing, lipophilic |

| (R)-tert-butyl 3-(4-aminophenyl)... | 4-aminophenyl | para | ~274 (estimated) | Not reported | Basic, polar, nucleophilic NH2 group |

Key Observations:

- Electronic Effects :

- The 4-formyl group is electron-withdrawing, increasing the electrophilicity of the phenyl ring and making the compound more reactive than methoxy- or methyl-substituted analogs .

- The 2-CF3 group in the ortho position () introduces steric and electronic effects that may hinder rotation or alter solubility compared to para substituents.

- Polarity : The formyl group increases polarity relative to methyl or methoxy groups, as evidenced by lower TLC Rf values in methoxy analogs (e.g., Rf = 0.41 for 3-methoxyphenyl vs. estimated lower Rf for formyl) .

Biological Activity

The compound tert-butyl (R)-3-(4-formylphenyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the realm of antibacterial properties. This article explores its biological activity, synthesizing findings from various studies, and presents data in a structured format.

Chemical Structure and Properties

- Chemical Formula : C15H19NO3

- Molecular Weight : 273.32 g/mol

- CAS Number : 73874-95-0

The compound features a piperidine ring substituted with a formylphenyl group and a tert-butyl ester, which may influence its interaction with biological targets.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial effects against various strains of bacteria. The following table summarizes key findings from recent studies on related compounds:

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| Compound 44 | MRSA, VREfm, S. epidermidis | 0.78 - 3.125 μg/mL | Membrane depolarization |

| Compound 231 | S. aureus, E. coli, K. pneumoniae | Not specified | Disruption of cell wall synthesis |

| Compound 248 | S. aureus, E. coli | Not specified | Inhibition of protein synthesis |

The results indicate that certain derivatives possess strong bactericidal properties, particularly against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm) .

The mechanism by which this compound exerts its antibacterial effects likely involves the disruption of bacterial membrane integrity. For example, compound 44 has been shown to induce depolarization of the bacterial cytoplasmic membrane, suggesting a loss of membrane potential which is critical for bacterial survival .

Study 1: Antibacterial Screening of Piperidine Derivatives

In a study evaluating various piperidine derivatives, this compound was included in the screening against Gram-positive and Gram-negative bacteria. The study highlighted its effectiveness against Gram-positive strains, with a focus on MRSA and VREfm.

Study 2: Structure-Activity Relationship Analysis

A structure-activity relationship (SAR) analysis revealed that modifications to the phenyl group significantly impacted antibacterial potency. The presence of electron-donating groups enhanced activity against S. aureus, while electron-withdrawing groups diminished it .

Q & A

Basic: What synthetic strategies are recommended to achieve high enantiomeric purity in the preparation of tert-butyl (R)-3-(4-formylphenyl)piperidine-1-carboxylate?

Methodological Answer:

To ensure high enantiomeric purity, chiral resolution or asymmetric synthesis is critical. For example, using chiral auxiliaries (e.g., tert-butyl carbamate) during piperidine ring functionalization can enforce stereochemical control. A reported approach for analogous compounds involves reacting (R)-configured intermediates with 4-formylphenyl boronic acid under Suzuki-Miyaura coupling conditions, with Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/water mixture . Chiral HPLC or polarimetry should validate enantiopurity, as NMR alone may not resolve stereoisomers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.